molecular formula C6H4BrFMg B1227372 4-Fluorophenylmagnesium bromide CAS No. 352-13-6

4-Fluorophenylmagnesium bromide

Cat. No. B1227372
CAS RN: 352-13-6
M. Wt: 199.3 g/mol
InChI Key: BRKADVNLTRCLOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenylmagnesium bromide is a chemical compound with the linear formula FC₆H₄MgBr . It is commonly referred to as p-Fluorophenylmagnesium bromide or Bromo (4-fluorophenyl)magnesium . The molecular weight of this compound is approximately 199.30 g/mol .


Synthesis Analysis

4-Fluorophenylmagnesium bromide is a Grignard reagent . It can be synthesized by reacting 4-fluorophenyl bromide with magnesium in an anhydrous solvent , typically tetrahydrofuran (THF) . The Grignard reaction involves the formation of a carbon-magnesium bond, resulting in the incorporation of the fluorophenyl group onto the magnesium atom .


Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring substituted with a fluorine atom. The magnesium atom is attached to the phenyl ring via a bromine atom. The chemical formula is represented as FC₆H₄MgBr .


Chemical Reactions Analysis

  • Useful Key Intermediate : It plays a crucial role as a key intermediate in the synthesis of paroxetine , a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant .
  • Arylsulfides Synthesis : It participates in cross-coupling reactions with thiols to yield arylsulfides .
  • Androgen Receptor Antagonists : The compound is involved in the preparation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives , which act as androgen receptor antagonists .
  • Grignard Intermediate for Aprepitant : It serves as a Grignard intermediate in the synthesis of aprepitant , an antiemetic drug .

Physical And Chemical Properties Analysis

  • Density : The density of the 1.0 M solution in THF is approximately 1.021 g/mL at 25°C .
  • SMILES String : The simplified molecular input line entry system (SMILES) representation: Fc1ccc([Mg]Br)cc1 .
  • InChI Key : QYBFFRXNNFXREA-UHFFFAOYSA-M .

Scientific Research Applications

Synthesis of Paroxetine

4-Fluorophenylmagnesium bromide is used as a key intermediate in the synthesis of Paroxetine . Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, anxiety disorders, post-traumatic stress disorder (PTSD), and premenstrual dysphoric disorder (PMDD).

Production of Arylsulfides

This compound can be used in the cross-coupling reaction with thiols to produce arylsulfides . Arylsulfides are organic compounds that contain sulfur atoms and are used in various chemical reactions due to their unique properties.

Creation of Androgen Receptor Antagonists

4-Fluorophenylmagnesium bromide is used in the synthesis of 4-Arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives . These compounds act as androgen receptor antagonists and have potential applications in the treatment of prostate cancer.

Preparation of Aprepitant

This Grignard reagent is used as an intermediate for preparing Aprepitant . Aprepitant is a medication used in combination with other medications to prevent nausea and vomiting caused by cancer chemotherapy.

Grignard Reactions

4-Fluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds, allowing for the synthesis of a wide range of organic compounds.

Synthesis of Fluorinated Compounds

Due to the presence of a fluorine atom, this compound can be used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.

Safety And Hazards

  • Precautionary Statements : P210, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338

Future Directions

: Sigma-Aldrich: 4-Fluorophenylmagnesium bromide solution : CAS Common Chemistry: 4-Fluorophenylmagnesium bromide

properties

IUPAC Name

magnesium;fluorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKADVNLTRCLOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074590
Record name Magnesium, bromo(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenylmagnesium bromide

CAS RN

352-13-6
Record name 4-Fluorophenylmagnesium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromo(4-fluorophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromo(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bromo(4-fluorophenyl)magnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.155.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorophenylmagnesium bromide
Reactant of Route 2
4-Fluorophenylmagnesium bromide
Reactant of Route 3
4-Fluorophenylmagnesium bromide
Reactant of Route 4
4-Fluorophenylmagnesium bromide
Reactant of Route 5
4-Fluorophenylmagnesium bromide
Reactant of Route 6
4-Fluorophenylmagnesium bromide

Q & A

Q1: What is 4-fluorophenylmagnesium bromide and how is it typically used in organic synthesis?

A1: 4-Fluorophenylmagnesium bromide is a Grignard reagent. Grignard reagents are a class of organometallic compounds that contain a carbon-magnesium bond. They are powerful nucleophiles and are widely employed in organic synthesis for the formation of new carbon-carbon bonds. 4-Fluorophenylmagnesium bromide, specifically, acts as a source of a nucleophilic 4-fluorophenyl group. [, , , , ]

Q2: How can I determine the purity of a 4-fluorophenylmagnesium bromide solution?

A2: Traditional titration methods like those employing sec-butanol provide a measurement of total reactive Grignard species but don't distinguish between the desired reagent and potential impurities. A more informative technique involves derivatization with carbon dioxide. Reacting 4-fluorophenylmagnesium bromide with CO2 generates 4-fluorobenzoic acid. This derivative can then be analyzed using reversed-phase liquid chromatography (RP-LC). RP-LC allows for the quantification of both the desired product (indicating active Grignard reagent) and any inactive impurities, providing a more complete picture of the reagent's purity. []

Q3: Beyond simple carbonyl additions, are there examples of 4-fluorophenylmagnesium bromide being used in more stereochemically complex reactions?

A3: Yes, 4-fluorophenylmagnesium bromide has been explored in enantioselective conjugate addition reactions. For example, researchers have investigated its reaction with chiral α,β-unsaturated esters and enoylsultams. In the presence of a suitable chiral auxiliary, like Oppolzer's (1S)-(−)-camphorsultam, a good degree of diastereoselectivity can be achieved in the formation of the new stereocenter. This approach offers a potential route to enantioenriched building blocks that could be used to synthesize molecules like paroxetine. []

Q4: Are there analytical techniques used to study the reactions of 4-fluorophenylmagnesium bromide?

A4: Absolutely! Multiple spectroscopic techniques are used to characterize 4-fluorophenylmagnesium bromide and its reaction products. These include:

  • NMR Spectroscopy: 1H NMR, 13C NMR, and even 19F NMR can be used to analyze the structure and purity of 4-fluorophenylmagnesium bromide and the compounds it forms. Chemical shifts in these spectra provide valuable information about the electronic environment around the fluorine atom and neighboring carbons. []
  • Mass Spectrometry: Techniques like Electron Impact Mass Spectrometry (EI-MS) help determine the molecular weight and fragmentation patterns of reaction products, offering further confirmation of their identity. []
  • Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying characteristic functional groups present in the products, further supporting the structural assignments. []

Q5: Is there any computational work done to understand the reactivity of 4-fluorophenylmagnesium bromide?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to predict 1H and 13C NMR chemical shifts for products derived from 4-fluorophenylmagnesium bromide. This computational approach can provide a theoretical basis for understanding the experimental spectroscopic data and can assist in confirming the structural assignments of synthesized compounds. []

Q6: Has 4-fluorophenylmagnesium bromide found applications in analytical chemistry?

A6: Interestingly, yes. A sensitive method to determine lead (Pb) levels in blood samples utilizes 4-fluorophenylmagnesium bromide. In this method, lead is extracted from a blood sample and then reacted with 4-fluorophenylmagnesium bromide to form tetraphenyl lead, Pb(C6H4F)4. The derivative is then analyzed by gas chromatography–mass spectrometry (GC-MS) using electron-capture negative chemical ionization (NCI), which provides high sensitivity. []

Q7: Are there any known safety concerns with handling 4-fluorophenylmagnesium bromide?

A7: Like all Grignard reagents, 4-fluorophenylmagnesium bromide is moisture-sensitive and reacts violently with water. It should always be handled under anhydrous conditions using inert atmosphere techniques (e.g., under nitrogen or argon). Proper personal protective equipment (PPE) such as gloves, goggles, and a lab coat should always be worn when working with this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.